![molecular formula C11H14O2 B1503823 2-Isopropoxy-3-methylbenzaldehyde CAS No. 532965-67-6](/img/structure/B1503823.png)
2-Isopropoxy-3-methylbenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-3-methylbenzaldehyde is represented by the InChI code: 1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 . This indicates that the compound has a benzene ring with a methyl group, an aldehyde group, and an isopropoxy group attached to it .Physical And Chemical Properties Analysis
2-Isopropoxy-3-methylbenzaldehyde has a molecular weight of 178.23 . It is a clear, colorless liquid with a strong floral odor. The compound is stable and does not undergo degradation under normal laboratory conditions .Scientific Research Applications
Synthesis of Methylbenzaldehydes
2-Isopropoxy-3-methylbenzaldehyde is a precursor in the synthesis of various methylbenzaldehydes, such as 2- and 4-methylbenzaldehyde. These are synthesized via cascade reactions involving ethanol upgrading reactions on hydroxyapatite catalysts. Methylbenzaldehydes serve as valuable precursors for chemicals like phthalic anhydride and terephthalic acid, crucial in the production of plastics and synthetic fibers (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Ring-Closing Metathesis
Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into a variety of benzo-fused heterocycles. These heterocycles include nitrogen- and oxygen-containing compounds, which are important in medicinal chemistry and organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).
Nitration and Catalyst Development
In a study focusing on nitration under continuous flow conditions, 2-isopropoxybenzaldehyde was efficiently and reproducibly nitrated to produce 2-isopropoxy-5-nitrobenzaldehyde. This compound serves as an important building block in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts (P. Knapkiewicz et al., 2012).
Fluorescent pH Sensors
3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) was identified as a highly selective and sensitive fluorescent pH sensor. It has shown a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Uday Saha et al., 2011).
Chemical Synthesis and Biomedical Applications
3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows promise in regulating inflammatory diseases as indicated by docking studies (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Safety And Hazards
The safety data sheet for 2-Isopropoxy-3-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-methyl-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYBGIGBXXPTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678836 | |
Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-3-methylbenzaldehyde | |
CAS RN |
532965-67-6 | |
Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.